molecular formula C7H11NO3 B8057008 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

Cat. No.: B8057008
M. Wt: 157.17 g/mol
InChI Key: MAODLKUUVGCQCO-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[34]octane-6-carboxylicacid is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness are likely to be applied, utilizing the most efficient synthetic routes identified in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.4]octane
  • 2-Oxa-8-azaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness

2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular configurations and reactivity.

Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(10)5-1-7(2-8-5)3-11-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAODLKUUVGCQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC12COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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